2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one
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Overview
Description
2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H7FN2O3. It is a derivative of ethanone, featuring an amino group, a fluoro substituent, and a nitro group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with an appropriate amine under controlled conditions. One common method includes dissolving 5-fluoro-2-nitrobenzaldehyde in a solvent such as ethanol or acetone, followed by the addition of ammonia and sodium fluoride. The reaction mixture is then stirred at room temperature for several hours, and the product is isolated through crystallization and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Amino-1-(5-amino-2-nitrophenyl)ethan-1-one.
Substitution: 2-Amino-1-(5-substituted-2-nitrophenyl)ethan-1-one.
Oxidation: 2-Amino-1-(5-nitroso-2-nitrophenyl)ethan-1-one.
Scientific Research Applications
2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The fluoro and nitro groups on the phenyl ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoroacetophenone: Similar structure but lacks the nitro group.
2-Amino-1-(4-nitrophenyl)ethan-1-one: Similar structure but lacks the fluoro substituent.
2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one: Contains trifluoromethyl group instead of a single fluoro substituent.
Uniqueness
2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C8H7FN2O3 |
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Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-amino-1-(5-fluoro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H7FN2O3/c9-5-1-2-7(11(13)14)6(3-5)8(12)4-10/h1-3H,4,10H2 |
InChI Key |
ZONRBQZTLLXCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)CN)[N+](=O)[O-] |
Origin of Product |
United States |
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